molecular formula C15H13Cl2NO B5060188 N-benzyl-2-(3,4-dichlorophenyl)acetamide

N-benzyl-2-(3,4-dichlorophenyl)acetamide

Cat. No. B5060188
M. Wt: 294.2 g/mol
InChI Key: OMGWJHKVUKVVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(3,4-dichlorophenyl)acetamide” is a chemical compound. It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid . The compound contains a benzyl group (C6H5CH2-) and a 3,4-dichlorophenyl group attached to the nitrogen atom of the acetamide .


Synthesis Analysis

The synthesis of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” or similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . For example, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” can be analyzed using techniques such as X-ray diffraction analysis, NMR and IR spectroscopy . The compound is likely to have non-planar discrete molecules with peripheral 3-chloro-4-hydroxyphenyl and benzyl groups twisted out of the plane of the central acetamide group .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-(3,4-dichlorophenyl)acetamide” or similar compounds can include reactions at the benzylic position, which are very important for synthesis problems . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” can be determined using various analytical techniques. For instance, the compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .

Scientific Research Applications

Anticonvulsant Activity Evaluation

N-benzyl-2-(3,4-dichlorophenyl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activities. These compounds were tested using a pentylenetetrazole-induced seizure model in mice. The study aimed to determine their affinity to GABAergic biotargets. However, the synthesized substances did not exhibit significant anticonvulsant activity, only showing a tendency towards activity manifestation. This research highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

Central Nervous System Activity

A study on the synthesis of substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides reported their pharmacological properties. The findings suggested that the central nervous system activity observed for 1,4-benzodiazepines is inherent only in the closed seven-membered ring form and not due to the ring-opened form. This research provides insights into the structure-activity relationship of these compounds (Fryer, Leimgruber, & Trybulski, 1982).

Photovoltaic Efficiency and Ligand-Protein Interactions

In a study examining bioactive benzothiazolinone acetamide analogs, the compounds exhibited good light-harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking was performed to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), providing insights into potential therapeutic applications (Mary et al., 2020).

Antimicrobial Activity of Derivatives

An array of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from the chloroacetylation reaction of diphenylamine, was evaluated for antimicrobial and antifungal activity. Some compounds showed significant antimicrobial as well as antifungal activity, indicating the potential of these compounds in developing potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).

Molecular Structural Analysis

Research involving quantum chemical calculations provided detailed insights into the molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and related compounds. This study is significant for understanding the reactivity and potential applications of these molecules in various fields (Choudhary et al., 2014).

NMR Spectral Studies

NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides provided valuable information on the influence of Cl and methyl substitution in these compounds. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific domains (Gowda & Gowda, 2007).

properties

IUPAC Name

N-benzyl-2-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(8-14(13)17)9-15(19)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGWJHKVUKVVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3,4-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(3,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(3,4-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(3,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(3,4-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(3,4-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.